molecular formula C9H9Cl2NO2 B12127513 Methyl 3,5-dichloro-2-(methylamino)benzoate CAS No. 62675-28-9

Methyl 3,5-dichloro-2-(methylamino)benzoate

Cat. No.: B12127513
CAS No.: 62675-28-9
M. Wt: 234.08 g/mol
InChI Key: PAHRSFRDIWVHSX-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-2-(methylamino)benzoate is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of benzoic acid and contains both chloro and methylamino substituents on the aromatic ring

Properties

CAS No.

62675-28-9

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

methyl 3,5-dichloro-2-(methylamino)benzoate

InChI

InChI=1S/C9H9Cl2NO2/c1-12-8-6(9(13)14-2)3-5(10)4-7(8)11/h3-4,12H,1-2H3

InChI Key

PAHRSFRDIWVHSX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1Cl)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dichloro-2-(methylamino)benzoate typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce nitro groups at the desired positions on the aromatic ring.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron and hydrochloric acid.

    Chlorination: The amino groups are chlorinated using reagents like thionyl chloride to introduce chloro substituents.

    Methylation: Finally, the amino groups are methylated using methyl iodide or dimethyl sulfate to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-2-(methylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Methyl 3,5-dichloro-2-(methylamino)benzoate has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, modifications to the benzoate structure can enhance its efficacy as an antibacterial agent. The compound's mechanism of action often involves interference with bacterial cell wall synthesis, which is critical for maintaining cellular integrity.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects, potentially making it a candidate for treating inflammatory diseases. Its ability to inhibit certain pro-inflammatory cytokines has been documented in vitro, suggesting that it could be beneficial in managing conditions such as arthritis and other inflammatory disorders.

Drug Development

The compound serves as a starting point for the synthesis of novel drugs targeting specific biological pathways. For example, modifications to the methylamino group can lead to enhanced bioavailability and reduced toxicity, paving the way for new therapeutic agents in treating chronic diseases.

Insecticide Development

This compound is also noted for its insecticidal properties. It has been incorporated into formulations aimed at controlling pest populations in crops. The compound's effectiveness against lepidopteran larvae has been particularly highlighted, making it a valuable asset in integrated pest management strategies.

Herbicide Potential

There is ongoing research into the herbicidal properties of this compound. Its ability to inhibit specific biochemical pathways in plants suggests potential use as a selective herbicide, targeting unwanted vegetation without harming crops.

Case Studies

Study Objective Findings
Study AInvestigate antimicrobial effectsThis compound showed significant inhibition of Gram-positive bacteria with an IC50 value of 15 µg/mL.
Study BEvaluate anti-inflammatory propertiesThe compound reduced TNF-alpha levels by 40% in LPS-stimulated macrophages, indicating potential for treating inflammation-related conditions.
Study CAssess insecticidal efficacyIn field trials, formulations containing the compound reduced pest populations by over 70% compared to untreated controls.

Mechanism of Action

The mechanism of action of Methyl 3,5-dichloro-2-(methylamino)benzoate involves its interaction with specific molecular targets. The chloro and methylamino groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(methylamino)benzoate: Similar structure but lacks the chloro substituents.

    Methyl 3,5-dichlorobenzoate: Contains chloro groups but lacks the methylamino group.

    Methyl 3,5-dichloro-2-aminobenzoate: Similar structure but lacks the methyl group on the amino substituent.

Uniqueness

Methyl 3,5-dichloro-2-(methylamino)benzoate is unique due to the presence of both chloro and methylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.

Biological Activity

Methyl 3,5-dichloro-2-(methylamino)benzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₈Cl₂N O₂
  • Molecular Weight : 219.07 g/mol
  • IUPAC Name : this compound

This compound features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a methylamino group at the 2 position. The presence of these functional groups is crucial for its biological activity.

Enzymatic Interactions

Research indicates that this compound interacts with various enzymes, particularly esterases and halogenases. These enzymes play significant roles in metabolic pathways:

  • Esterases : These enzymes catalyze the hydrolysis of ester bonds, leading to the formation of metabolites that may exert biological effects.
  • Halogenases : They facilitate the incorporation of halogen atoms into organic compounds, potentially leading to halogenated metabolites with distinct biochemical properties.

These interactions suggest that this compound could influence cellular metabolism and contribute to the production of bioactive metabolites .

Antimicrobial Activity

A study evaluating various derivatives of benzoic acid, including this compound, demonstrated significant antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard microdilution methods:

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus15
This compoundEscherichia coli20
This compoundPseudomonas aeruginosa25

These results indicate that this compound possesses substantial antibacterial properties, making it a candidate for further investigation as an antimicrobial agent .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A comprehensive study assessed the antimicrobial efficacy of various methylated benzoates against common pathogens. This compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The study highlighted its potential as an effective antibacterial agent in clinical settings .
  • Mechanism of Action :
    The mechanism by which this compound exerts its antibacterial effects was explored through molecular docking studies. These studies suggested that the compound binds effectively to bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This binding inhibits their function, leading to bacterial cell death .
  • Toxicological Assessment :
    Toxicological evaluations revealed that while this compound shows promising biological activity, it also exhibits cytotoxic effects at higher concentrations. In vitro studies indicated that concentrations above 50 µg/mL could lead to significant cytotoxicity in human cell lines. Therefore, careful consideration of dosage is essential for therapeutic applications .

Q & A

Q. What are the standard protocols for synthesizing Methyl 3,5-dichloro-2-(methylamino)benzoate?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a related triazole derivative was synthesized by refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and filtration . Adapting this method, methylamine could be introduced via reductive amination or direct alkylation. Key parameters include:

  • Reaction Time : 4–6 hours under reflux.
  • Solvent Choice : Absolute ethanol or dioxane (for HCl salt formation, as seen in analogous ester syntheses) .
  • Purification : Vacuum evaporation and recrystallization or column chromatography (e.g., CH₂Cl₂/EtOAC gradients) .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer: Use a combination of:

  • ¹H NMR : Look for signals corresponding to methylamino (δ ~2.5–3.0 ppm) and ester methyl groups (δ ~3.8 ppm), as observed in structurally similar esters .
  • HPLC-MS : To verify purity (>95%) and molecular weight (calculated: ~262.09 g/mol).
  • Melting Point Analysis : Compare experimental values (e.g., 79–82°C for a triazine-based analog) to literature data .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from solvent effects, impurities, or tautomerism. For example:

  • Solvent Selection : DMSO-d₆ may stabilize hydrogen bonds, shifting NH proton signals (δ ~9.0 ppm) . Compare data across solvents (CDCl₃ vs. DMSO).
  • Impurity Profiling : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate by-products and re-analyze .
  • Dynamic NMR : Investigate temperature-dependent shifts to identify rotamers or tautomers .

Q. What strategies optimize yield in large-scale synthesis?

Methodological Answer: Based on analogous syntheses:

  • Catalyst Screening : Replace glacial acetic acid with DIPEA (diisopropylethylamine) to enhance nucleophilicity, as seen in triazine coupling reactions (yield: 90%) .
  • Stepwise Temperature Control : Start at -35°C for intermediate stabilization, then increase to 40°C for amine coupling .
  • Workflow Table :
StepParameterOptimal ConditionYield Impact
1SolventDioxaneReduces HCl salt precipitation
2Time23.5 h at 40°CMaximizes coupling efficiency
3PurificationMPLC (4% EtOAc in CH₂Cl₂)Minimizes mixed fractions

Q. How are biological activities (e.g., antimicrobial) evaluated for this compound?

Methodological Answer: Design assays using:

  • Microbial Strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Minimum Inhibitory Concentration (MIC) : Dilute the compound in DMSO (≤1% v/v) and test via broth microdilution (0.5–128 µg/mL) .
  • Statistical Validation : Use ANOVA to compare efficacy against controls (e.g., ciprofloxacin).

Data Contradiction & Troubleshooting

Q. How to address discrepancies in reported melting points for derivatives?

Methodological Answer: Potential causes include polymorphism or residual solvents.

  • Recrystallization Solvent Screening : Test hexane/EtOAc vs. CHCl₃/MeOH mixtures to isolate polymorphs.
  • Thermogravimetric Analysis (TGA) : Detect solvent retention (weight loss >1% below 150°C invalidates mp data) .

Q. What methods validate the absence of genotoxic by-products?

Methodological Answer:

  • Ames Test : Use Salmonella typhimurium TA98/TA100 strains with metabolic activation (S9 fraction).
  • LC-HRMS : Screen for chlorinated impurities (e.g., 3,5-dichloro-4-hydroxybenzoic acid, m/z 207.01) .

Reference Table: Key Analytical Data from Literature

PropertyValueSource
Molecular Weight262.09 g/mol (calculated)PubChem
¹H NMR (DMSO-d₆)δ 3.79 (s, 3H, OCH₃)Patent
Purity (HPLC)>95.0% (HPLC-UV, 254 nm)

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